Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine
Description
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is a tertiary amine with three distinct substituents: a methyl group, a 2-methylpropyl (isobutyl) group, and a (piperidin-4-yl)methyl group. Its molecular formula is C₁₁H₂₄N₂, with an average molecular mass of 184.32 g/mol. The piperidine ring introduces conformational flexibility and basicity, while the isobutyl and methyl groups contribute to hydrophobicity.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,2-dimethyl-N-(piperidin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-13(3)9-11-4-6-12-7-5-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
HYGVNDHKDLPDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)CC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve multicomponent reactions and the use of cost-effective and scalable processes . The development of fast and efficient methods for the synthesis of substituted piperidines is a key focus in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Ketones, carboxylic acids |
| Reduction | Addition of hydrogen or removal of oxygen | Alcohols, amines |
| Substitution | Replacement of one atom/group with another | Various substituted amines |
Biology
This compound has been investigated for its biological activity . Research indicates that compounds with similar structures can interact with neurotransmitter systems, making them potential candidates for treating neurological disorders. The piperidine moiety is particularly significant in medicinal chemistry due to its prevalence in pharmacologically active compounds.
Case Study: Neurotransmitter Interaction
A study focusing on piperidine derivatives demonstrated their ability to modulate neurotransmitter receptors, suggesting therapeutic potential for conditions like depression and anxiety.
Medicine
In the medical field, this compound is explored for its therapeutic effects . It has been identified as a precursor in drug development processes aimed at treating various conditions.
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action | Reference Source |
|---|---|---|
| Neuroinflammatory Diseases | Inhibition of pyrophosphate production | |
| Depression | Modulation of neurotransmitter systems | |
| Pain Relief | Interaction with pain pathways |
Industry
This compound is utilized in the production of pharmaceuticals and other chemical products. Its unique structure allows it to be incorporated into various formulations, enhancing the efficacy and specificity of therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine but differ in key substituents, influencing their physicochemical and biological properties.
Table 1: Structural Comparison
Physicochemical Properties
- Basicity : The piperidine ring in the target compound (pKa ~11) is more basic than pyridine (pKa ~5) due to its saturated structure and localized lone pair on nitrogen . This enhances solubility in acidic environments (e.g., gastric fluid) compared to pyridine derivatives.
- Hydrogen Bonding: The protonated piperidine NH⁺ can act as a hydrogen bond donor, whereas pyridine derivatives primarily accept hydrogen bonds via their aromatic nitrogen .
- Lipophilicity : Compounds with aromatic systems (e.g., indole, biphenyl) exhibit higher logP values compared to the target compound. For example, the biphenyl derivative (logP ~4.5) is significantly more hydrophobic than the piperidine-containing target (logP ~2.8) .
Biological Activity
Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is known for its diverse biological properties. The presence of the methyl and 2-methylpropyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest interactions with specific molecular targets such as receptors and enzymes:
- Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.
- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of piperidine have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
2. Antitumor Potential
Compounds with piperidine moieties have been investigated for their anticancer activities. Studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy .
3. Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, this compound may also exhibit neuropharmacological effects. Piperidine derivatives are often associated with treatments for neurological disorders due to their ability to modulate neurotransmitter systems .
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Moderate | Potentially significant | Possible modulation of neurotransmitters |
| Piperine (from black pepper) | Strong against various strains | Documented anticancer properties | Known for analgesic and anti-inflammatory effects |
| Other Piperidine Derivatives | Varies widely | Some show strong anticancer activity | Often used in CNS disorders |
Case Studies
Several case studies have illustrated the biological potential of piperidine derivatives:
- Inhibition of Urease : A study demonstrated that certain piperidine derivatives exhibited strong urease inhibitory activity, which is significant for treating conditions like kidney stones .
- Anticancer Activity : Another investigation highlighted a specific derivative's ability to reduce tumor volume in animal models without significant side effects, indicating a favorable therapeutic profile .
- Neuroprotective Effects : Research has shown that some piperidine-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic: What are the established synthesis methods for Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine, and how are impurities minimized during purification?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidin-4-ylmethyl precursors. A common approach includes:
Alkylation of Piperidine Derivatives : Reacting 4-(aminomethyl)piperidine with methyl(2-methylpropyl)amine under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Reductive Amination : Using ketone or aldehyde intermediates with sodium cyanoborohydride (NaBHCN) in methanol .
Purification :
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate:hexane 1:4 to 1:1) to isolate the product.
- Recrystallization : Ethanol/water mixtures for crystalline purity.
- Analytical Validation : NMR (¹H, ¹³C) and LC-MS to confirm purity (>95%) and detect residual solvents .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl): Peaks at δ 2.8–3.2 ppm (piperidine N-CH), δ 1.4–1.6 ppm (2-methylpropyl branching) .
- ¹³C NMR: Confirms quaternary carbons (e.g., piperidine C-4 at ~45 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for CHN: 184.1939; deviation <2 ppm .
- FT-IR : Bands at 3300 cm (N-H stretch) and 1100 cm (C-N stretch) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Based on structural analogs (e.g., methyl(2-methylpropyl)amine):
-
Hazard Classification :
Hazard Type GHS Category Precautions Acute Toxicity (Oral/Dermal/Inhalation) Category 4 Use fume hood, gloves, and lab coat Skin Irritation Category 2 Immediate washing with soap/water -
First Aid :
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Piperidine Substitution : Modifying the piperidin-4-yl group (e.g., introducing aryl or alkyl groups) enhances receptor binding affinity. For example, phenyl substitutions increase lipophilicity and CNS penetration .
- Amine Branching : Bulkier substituents (e.g., tert-butyl vs. isopropyl) reduce metabolic clearance but may lower solubility.
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with amine receptors (e.g., trace amine-associated receptor 1, TAAR1) .
Advanced: How should researchers resolve contradictions in reported biological data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Assay-Specific Variability :
- Data Normalization : Use internal controls (e.g., reference agonists like tyramine) to standardize results across labs .
Advanced: What strategies address stereochemical challenges in synthesizing and characterizing chiral derivatives?
Methodological Answer:
- Chiral Resolution :
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective alkylation .
Advanced: What metabolic pathways are predicted for this compound, and how can they be experimentally validated?
Methodological Answer:
- Predicted Pathways :
- Validation Methods :
Advanced: Which methodologies best elucidate interactions with biological targets (e.g., GPCRs, ion channels)?
Methodological Answer:
- Receptor Binding Assays :
- Functional Profiling :
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
